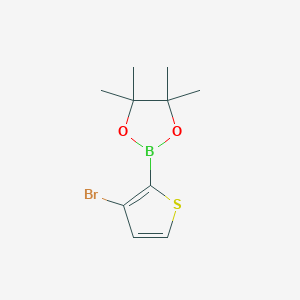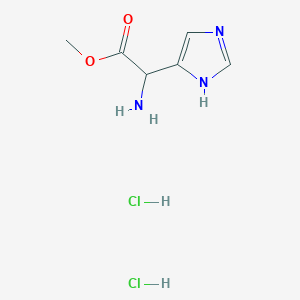
2-(2,5-Dichlorophenyl)-1,3-benzoxazol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dichlorophenyl)-1,3-benzoxazol-6-amine is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the dichlorophenyl group in the structure of this compound enhances its chemical reactivity and biological activity, making it a compound of interest for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-6-amine typically involves the reaction of 2,5-dichloroaniline with salicylaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the benzoxazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst such as p-toluenesulfonic acid or acetic acid. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems for the addition of reagents and monitoring of the reaction progress can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-Dichlorophenyl)-1,3-benzoxazol-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used under mild conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines. Substitution reactions can lead to a wide range of substituted benzoxazole derivatives with varying biological activities.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its antimicrobial, antiviral, and anticancer properties. Studies have shown that it can inhibit the growth of certain bacterial and viral strains and induce apoptosis in cancer cells.
Medicine: The compound has potential therapeutic applications due to its biological activities. It is being explored as a lead compound for the development of new drugs for the treatment of infectious diseases and cancer.
Industry: In the materials science field, 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-6-amine is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mecanismo De Acción
The mechanism of action of 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-6-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the inhibition of cell growth and proliferation.
Pathways Involved: The compound can affect various cellular pathways, including those involved in apoptosis, cell cycle regulation, and signal transduction. By modulating these pathways, it can induce cell death in cancer cells or inhibit the replication of viruses and bacteria.
Comparación Con Compuestos Similares
2-(2,5-Dichlorophenyl)-1,3-benzoxazol-6-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-amine and 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-7-amine share a similar benzoxazole core structure but differ in the position of the amine group.
Uniqueness: The specific positioning of the amine group in this compound can lead to differences in its chemical reactivity and biological activity compared to its analogs. These differences can be exploited to develop compounds with tailored properties for specific applications.
Propiedades
Fórmula molecular |
C13H8Cl2N2O |
|---|---|
Peso molecular |
279.12 g/mol |
Nombre IUPAC |
2-(2,5-dichlorophenyl)-1,3-benzoxazol-6-amine |
InChI |
InChI=1S/C13H8Cl2N2O/c14-7-1-3-10(15)9(5-7)13-17-11-4-2-8(16)6-12(11)18-13/h1-6H,16H2 |
Clave InChI |
AUAOAFXLBFEEMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1N)OC(=N2)C3=C(C=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine](/img/structure/B13453158.png)

![Tert-butyl [(3-aminopyridin-4-yl)methyl]carbamate](/img/structure/B13453171.png)

![tert-butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate, Mixture of diastereomers](/img/structure/B13453176.png)

![Imidazo[1,2-b]pyridazin-3-ylboronic acid](/img/structure/B13453180.png)


![(2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride](/img/structure/B13453201.png)

